

"comparative lipidomics of tissues with high vs low 13-HODE levels"

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Compound of Interest

Compound Name: 13-Hydroxy-9-octadecenoic acid

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Comparative Lipidomics of Tissues: A Focus on 13-HODE Levels

This guide provides a comparative analysis of tissues characterized by differential levels of 13-hydroxyoctadecadienoic acid (13-HODE), a bioactive lipid mediator derived from linoleic acid. 13-HODE is implicated in a multitude of physiological and pathological processes, including inflammation, cancer progression, and metabolic diseases.^{[1][2]} Understanding the lipidomic landscape in tissues with high versus low 13-HODE concentrations is critical for identifying potential biomarkers and developing targeted therapeutic strategies.

Data Presentation: 13-HODE Levels in High vs. Low Tissues

Quantitative analysis reveals significant variations in 13-HODE concentrations across different tissues and disease states. Tissues with active inflammation, certain cancers, and metabolic disturbances often exhibit altered 13-HODE levels compared to their healthy counterparts. The following table summarizes key findings from comparative studies.

Tissue Type	Condition (High 13-HODE Context)	Condition (Low 13-HODE Context)	Key Findings & Notes	Citations
Colon	Normal / Healthy Mucosa	Colon Adenocarcinoma	13-S-HODE levels are significantly decreased in colon cancer tissues compared to adjacent normal mucosa. This is linked to reduced expression of the synthesizing enzyme 15-lipoxygenase-1 (15-LOX-1).	[3][4]
Prostate	Prostate Adenocarcinoma	Normal Adjacent Tissue	Immunohistochemical analysis shows detectable 13-HODE in prostate cancer tissue, while it is absent in nearby normal tissue, indicating higher levels in the tumor.	[5]
Breast	Rapidly Growing Breast Cancer	Slower Growing Breast Cancer	Among ten lipid metabolites measured, only 13-HODE was found to be significantly elevated in	[3]

			faster-growing breast cancers.	
Skin	Psoriatic Lesions	Non-lesional Skin / Healthy Skin	Free HODE levels are significantly higher in the epidermis of psoriatic lesions compared to unaffected skin from the same individuals or healthy controls.	[6]
Arterial Wall	Atherosclerotic Lesions	Healthy Artery	13-HODE is abundant in atherosclerotic plaques. In early stages, it is produced enzymatically and may be protective, while in later stages, it is generated non-enzymatically and contributes to pro-inflammatory effects.	[7]
Nervous Tissue	Inflamed / Painful Tissue	Healthy Tissue	In response to noxious heat, tissues release 13-HODE, which sensitizes the TRPV1 pain	[8][9]

receptor,
suggesting
locally higher
concentrations
during pain and
inflammation.

Experimental Protocols

Accurate quantification of 13-HODE and other lipids is fundamental to comparative lipidomics. The following protocols outline standard methodologies for tissue analysis.

1. Lipid Extraction from Tissues (Modified Folch Method)

This protocol is a widely adopted method for efficiently extracting a broad range of lipids from complex biological matrices.

- Materials:
 - Frozen tissue sample (10-50 mg)
 - Chloroform
 - Methanol
 - 0.9% NaCl solution (or 0.88% KCl)
 - Deuterated internal standards (e.g., 13-HODE-d4) for quantification[6]
 - Glass homogenizer and tubes
 - Centrifuge
 - Nitrogen gas evaporator
- Procedure:
 - Weigh the frozen tissue sample and place it in a pre-chilled glass homogenizer.

- Add a known amount of internal standard (e.g., 13-HODE-d4) to the tissue.
- Add a 2:1 (v/v) mixture of chloroform:methanol to the tissue.
- Homogenize the tissue on ice until a uniform consistency is achieved.
- Transfer the homogenate to a glass tube and vortex for 2-5 minutes.
- Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
- Vortex the mixture vigorously for 2 minutes and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.
- Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette, avoiding the protein interface.
- Dry the lipid extract under a gentle stream of nitrogen gas.
- Resuspend the dried extract in an appropriate solvent (e.g., methanol/acetonitrile) for analysis.[\[10\]](#)

2. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for sensitive and specific quantification of lipid mediators like 13-HODE.

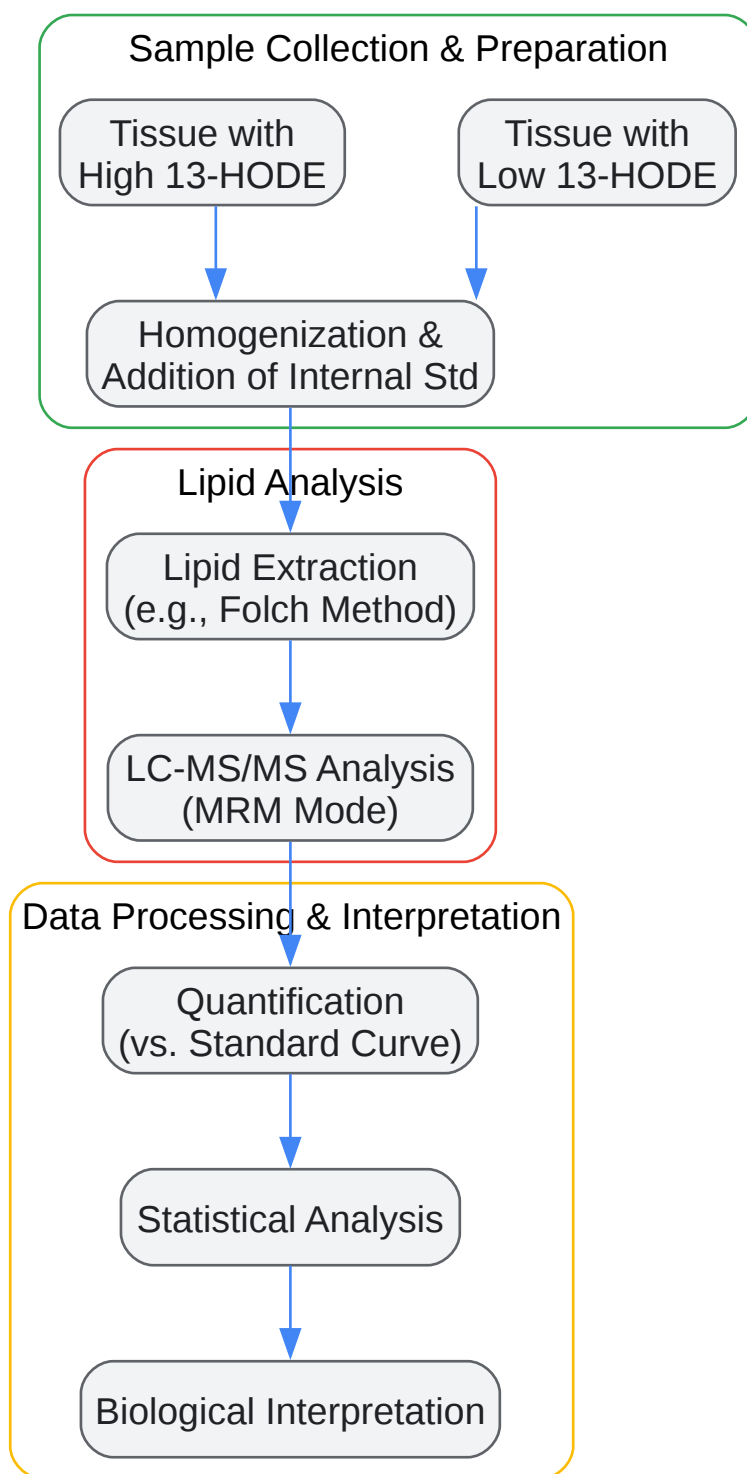
- Instrumentation:
 - Ultra-High-Performance Liquid Chromatography (UHPLC) system.
 - Triple quadrupole or Q-Trap mass spectrometer equipped with an electrospray ionization (ESI) source.[\[6\]](#)[\[11\]](#)
- LC Parameters (Example):
 - Column: A reverse-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size) is typically used for separation.[\[11\]](#)

- Mobile Phases:
 - Mobile Phase A: Water with 0.1% formic acid or acetic acid.
 - Mobile Phase B: Acetonitrile/Isopropanol mixture with 0.1% formic acid or acetic acid.
- Gradient: A linear gradient from a low to a high percentage of mobile phase B is employed to elute lipids based on their hydrophobicity.
- Flow Rate: Typically 0.2-0.4 mL/min.
- Column Temperature: Maintained at 40-50°C.
- MS/MS Parameters (Example):
 - Ionization Mode: Negative Electrospray Ionization (ESI-).[\[11\]](#)
 - Analysis Mode: Dynamic Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[\[11\]](#)
 - MRM Transitions: Specific precursor-to-product ion transitions are monitored for 13-HODE and its deuterated internal standard.
 - 13-HODE: e.g., m/z 295.2 \rightarrow 195.1
 - 13-HODE-d4: e.g., m/z 299.3 \rightarrow 198.1[\[11\]](#)
 - Quantification: The concentration of endogenous 13-HODE is calculated by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of a 13-HODE standard.[\[6\]](#)

Mandatory Visualizations

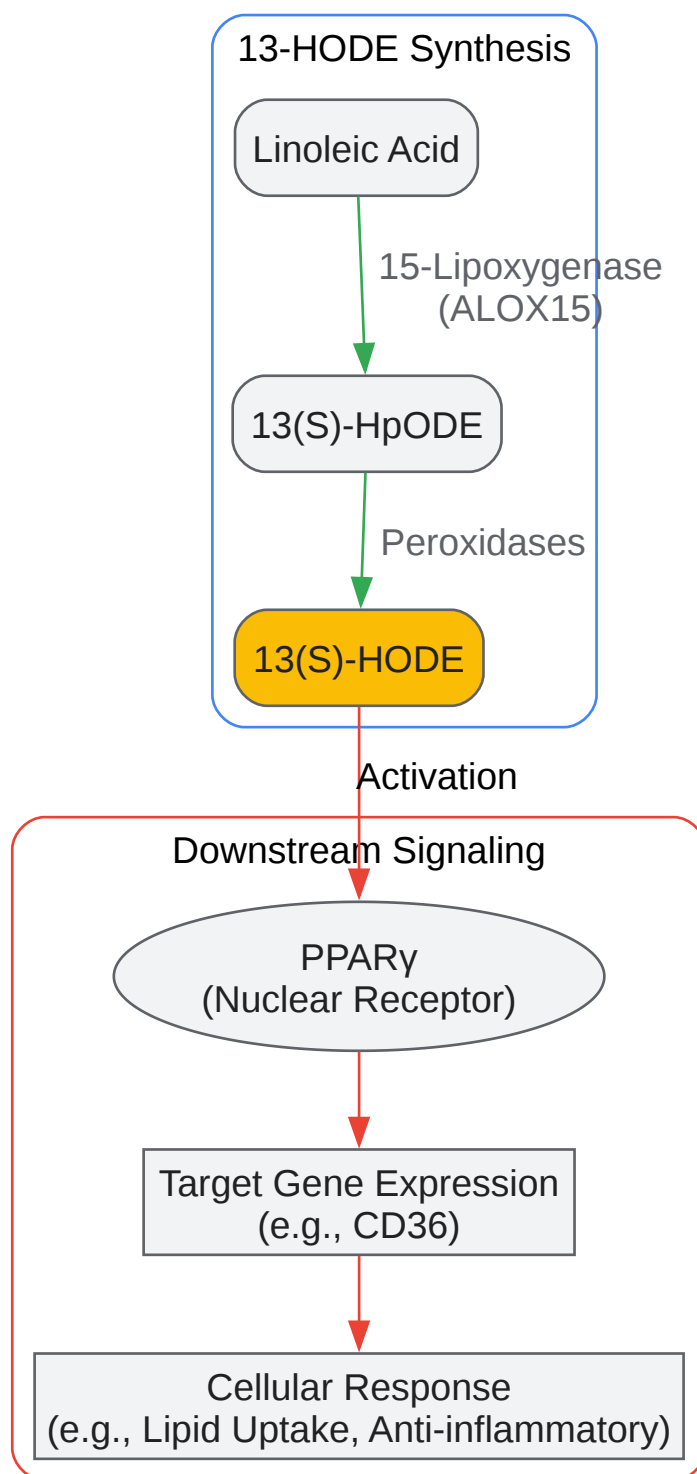
Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for comparative lipidomics and the primary signaling pathway for 13-HODE.



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Caption: A typical experimental workflow for comparative lipidomics of tissues.



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Caption: Synthesis of 13-HODE and its activation of the PPAR γ signaling pathway.

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